(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone (E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18651170
InChI: InChI=1S/C18H23NO/c1-18(2)12-15(11-17(20)13-18)6-5-14-7-9-16(10-8-14)19(3)4/h5-11H,12-13H2,1-4H3/b6-5+
SMILES:
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol

(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone

CAS No.:

Cat. No.: VC18651170

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone -

Specification

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
IUPAC Name 3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C18H23NO/c1-18(2)12-15(11-17(20)13-18)6-5-14-7-9-16(10-8-14)19(3)4/h5-11H,12-13H2,1-4H3/b6-5+
Standard InChI Key WBLKBQQPUBCALQ-AATRIKPKSA-N
Isomeric SMILES CC1(CC(=CC(=O)C1)/C=C/C2=CC=C(C=C2)N(C)C)C
Canonical SMILES CC1(CC(=CC(=O)C1)C=CC2=CC=C(C=C2)N(C)C)C

Introduction

Chemical Identity and Basic Properties

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name is 3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-one, reflecting its trans-configuration (E) across the styryl double bond. Its molecular formula is C₁₈H₂₃NO, with a molecular weight of 269.4 g/mol . Key identifiers include the CAS registry number 28218-28-2 and PubChem CID 59987834 .

Table 1: Fundamental Properties

PropertyValue
Molecular FormulaC₁₈H₂₃NO
Molecular Weight269.4 g/mol
CAS Number28218-28-2
IUPAC Name3-[(E)-2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-one
Melting/Boiling PointsNot explicitly reported
Density~1.084 g/cm³ (analogous derivatives)

Synthesis and Reaction Conditions

Synthetic Route

The compound is synthesized via a Claisen-Schmidt condensation between p-dimethylaminobenzaldehyde and isophorone (5,5-dimethylcyclohexane-1,3-dione) . The reaction proceeds in ethanol or acetonitrile under alkaline conditions (e.g., NaOH), with stirring at room temperature for 48 hours .

Key Steps:

  • Condensation: The aldehyde’s carbonyl group reacts with the active methylene group of isophorone, forming the styryl linkage.

  • Purification: The crude product is precipitated by quenching with cold water, followed by recrystallization from chloroform .

Optimization Factors

  • Solvent Choice: Ethanol or acetonitrile enhances reaction efficiency.

  • Catalyst: Sodium hydroxide facilitates deprotonation and enolate formation.

  • Temperature: Room temperature minimizes side reactions like polymerization .

Table 2: Synthetic Parameters

ParameterCondition
Reactantsp-Dimethylaminobenzaldehyde, Isophorone
SolventEthanol or Acetonitrile
CatalystNaOH (50% aqueous)
Reaction Time48 hours
YieldNot explicitly reported

Structural and Crystallographic Insights

X-ray Crystallography

The compound crystallizes in the triclinic space group P-1, with unit cell parameters:

  • a = 6.0033(3) Å, b = 11.5667(7) Å, c = 23.5556(12) Å

  • α = 77.121(5)°, β = 89.635(4)°, γ = 78.852(5)° .

Conformational Analysis

  • Cyclohexenone Ring: Adopts a half-chair conformation with puckering parameters Q = 0.4566 Å and θ = 54.63° .

  • Styryl Group: The trans-configuration (E) is stabilized by conjugation, with the dimethylamino group twisted 10.3–11.6° relative to the aromatic ring .

  • Intermolecular Interactions: Weak C–H···O hydrogen bonds contribute to crystal packing .

Applications and Functional Utility

Organic Synthesis

The compound’s α,β-unsaturated ketone moiety enables participation in Michael additions and Diels-Alder reactions, making it a precursor for fused heterocycles and spiro compounds .

Materials Science

  • Photonic Materials: The extended π-conjugation system suggests utility in nonlinear optical (NLO) materials.

  • Dye Chemistry: Analogous styryl derivatives are employed as fluorescent probes and solvatochromic dyes .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H and ¹³C NMR confirm the E-configuration and substituent positions .

  • IR: Strong absorption at ~1660 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C) .

  • Mass Spectrometry: Molecular ion peak at m/z 269.4.

AspectDetail
HandlingUse PPE (gloves, goggles)
StorageSealed, dry, room temperature
StabilityLight-sensitive

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